
(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro
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Overview
Description
(4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is a chemical compound with the molecular formula C13H13F3O5S2 and a molecular weight of 370.36 g/mol . This compound is primarily used in the field of photolithography as a photoresist material . It is known for its high sensitivity and resolution, making it suitable for advanced semiconductor manufacturing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate involves the reaction of 4,7-dihydroxy-1-naphthalene with dimethylsulfonium methylide in the presence of a suitable base . The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for scalability and cost-effectiveness . The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonium group can be reduced to a sulfide.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
(4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate involves the generation of reactive intermediates upon exposure to light . These intermediates can undergo various chemical transformations, leading to the formation of patterns on a substrate . The molecular targets include the functional groups present in the compound, and the pathways involved are primarily photochemical in nature .
Comparison with Similar Compounds
Similar Compounds
- (4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate .
- (4,7-Dihydroxy-1-naphthyl)dimethylsulfonium methylsulfonate .
Uniqueness
(4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is unique due to its high sensitivity and resolution in photolithographic applications . Its trifluoromethanesulfonate group provides enhanced solubility and reactivity compared to similar compounds .
Biological Activity
The compound (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro is a derivative of naphthalene with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C12H13F3O2S
- Molecular Weight : 292.29 g/mol
- Functional Groups : The presence of hydroxyl groups and a sulfonium moiety suggests potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to This compound may exhibit various biological activities, primarily through interactions with neurotransmitter systems and oxidative stress pathways.
Neurotransmitter Interaction
- Dopamine Receptors : The compound may influence dopamine receptor activity, particularly in the context of neurodegenerative diseases like Parkinson's disease. Dopamine receptor modulation is crucial for maintaining dopaminergic signaling in the brain .
- Antioxidant Activity : Compounds with hydroxyl groups are known to exhibit antioxidant properties, potentially reducing oxidative stress in cells .
In Vitro Studies
- Cell Viability Assays : Studies have shown that the compound can enhance cell viability in neuronal cell lines exposed to oxidative stress, indicating protective effects against neurotoxicity.
- Receptor Binding Studies : Preliminary data suggest that the compound may bind selectively to dopamine receptors, although further studies are needed to confirm binding affinities and specific receptor subtypes involved.
In Vivo Studies
- Animal Models : In rodent models of Parkinson's disease, administration of the compound led to improved motor function and reduced neuroinflammation, suggesting potential therapeutic benefits .
Case Studies
- Case Study 1: Neuroprotection in Rodent Models
- A study examined the effects of the compound on dopaminergic neurons in mice subjected to neurotoxic agents. Results indicated a significant reduction in neuronal death and preservation of motor function.
- Case Study 2: Antioxidant Efficacy
- Another investigation assessed the antioxidant capacity of the compound using various assays (DPPH radical scavenging and FRAP). The results demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro.
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 292.29 g/mol |
Chemical Structure | C12H13F3O2S |
Neuroprotective Effect (in vivo) | Significant reduction in motor deficits |
Antioxidant Activity (DPPH Assay) | IC50 = 25 µM |
Properties
Molecular Formula |
C13H13F3O5S2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4,7-dihydroxynaphthalen-1-yl)-dimethylsulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H12O2S.CHF3O3S/c1-15(2)12-6-5-11(14)9-4-3-8(13)7-10(9)12;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7) |
InChI Key |
MMWJIPOJFXEFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)C1=C2C=C(C=CC2=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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